1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one
Description
1-[2-(3-Methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is a heterocyclic compound featuring a pyrazol-3-one core substituted with a diazenyl group linked to a 3-methylphenyl ring. This compound is structurally analogous to pharmacologically active pyrazoline derivatives but differs in its substitution pattern and stereoelectronic properties.
Properties
IUPAC Name |
1-[(3-methylphenyl)diazenyl]pyrazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-8-3-2-4-9(7-8)11-13-14-6-5-10(15)12-14/h2-4,7H,5-6H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTGIJJZABUXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=NN2CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one typically involves the reaction of 3-methylphenylhydrazine with a suitable pyrazolone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this synthetic route and optimizing reaction parameters to achieve cost-effective and efficient production.
Chemical Reactions Analysis
1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The diazenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrazolone derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrazine and pyrazolone derivatives.
Scientific Research Applications
1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The diazenyl group is known to interact with cellular components, leading to the generation of reactive intermediates that can induce cellular responses. The compound may also inhibit specific enzymes or proteins, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Structural Analogues in the Pyrazol-3-one Family
Pyrazol-3-one derivatives are widely studied for their diverse applications in medicinal and materials chemistry. Key structural analogues include:
Key Differences :
- Substituent Effects: The diazenyl group in the target compound distinguishes it from analogues like metyltetraprole (tetrazol-5-one core) or 5-amino-3-hydroxy derivatives.
Physicochemical Properties
Biological Activity
Overview
1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C10H12N4O. It features a diazenyl group attached to a tetrahydro-3H-pyrazolone ring, which is further substituted with a 3-methylphenyl group. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylphenylhydrazine with suitable pyrazolone derivatives under controlled conditions. The reaction requires specific catalysts and temperature settings to optimize yield and purity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies show that pyrazole derivatives can possess significant antimicrobial properties, suggesting potential applications in treating infections caused by bacteria and fungi .
- Anticancer Properties : The compound has been evaluated for its effectiveness against various cancer cell lines. In particular, it has shown promise in inhibiting the growth of breast cancer cells (MCF-7 and MDA-MB-231). The mechanism involves inducing apoptosis and possibly acting synergistically with established chemotherapeutic agents like doxorubicin .
- Anti-inflammatory Effects : Preliminary studies suggest that compounds within the pyrazole class may modulate inflammatory pathways, although specific data on this compound is limited .
The biological activity of this compound is thought to involve its interaction with various molecular targets within cells. The diazenyl group can generate reactive intermediates that interact with cellular components, leading to modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparative Analysis
To better understand the biological activity of this compound, it can be compared with similar pyrazole derivatives:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one | Structure | Antimicrobial |
| 1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one | Structure | Anticancer |
| 1-[2-(3-nitrophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one | Structure | Anti-inflammatory |
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in various biological contexts:
- Anticancer Study : A study evaluated the effects of several pyrazole compounds on breast cancer cells, revealing that certain derivatives could enhance the efficacy of doxorubicin, a common chemotherapeutic agent. The study utilized cell viability assays and apoptosis detection methods to demonstrate these effects .
- Antimicrobial Evaluation : Another research effort assessed the antimicrobial properties of related pyrazole compounds against a range of pathogens, showing notable activity against both Gram-positive and Gram-negative bacteria as well as fungi .
Q & A
Q. What are the standard synthetic routes for 1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves condensation reactions between substituted propenones and hydrazine derivatives under acidic conditions. For example, 1-acetyl/propyl-3-aryl pyrazolines are synthesized by reacting propenones with hydrazine and acetic/propionic acid, followed by characterization via NMR, IR, and mass spectrometry . Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., ethanol or THF), and reaction time. Evidence from Aggarwal et al. (2008) suggests that substituents on the aryl group significantly affect cyclization efficiency, with electron-withdrawing groups improving reaction rates .
Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in diazenylpyrazolones?
Methodological Answer: Single-crystal X-ray diffraction is critical for confirming stereochemistry and tautomeric forms. For instance, Asiri et al. (2012) resolved the Z-configuration of a related enone-pyrazole hybrid using X-ray crystallography, revealing intramolecular hydrogen bonding that stabilizes the structure . Complementary techniques like - HMBC NMR can identify diazenyl conjugation patterns, while IR spectroscopy detects carbonyl stretching frequencies (~1650–1700 cm) to confirm ketone tautomers .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the electronic properties of diazenylpyrazolones, and how do they align with experimental data?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can model HOMO-LUMO gaps and charge distribution. For example, Radi et al. (2016) used DFT to correlate the electron-withdrawing effects of pyridyl substituents with observed bathochromic shifts in UV-Vis spectra . Discrepancies between calculated and experimental dipole moments may arise from solvent effects, requiring implicit solvation models (e.g., PCM) for refinement .
Q. How can contradictory bioactivity data for pyrazolone derivatives be reconciled across studies?
Methodological Answer: Contradictions often stem from variations in assay protocols or substituent effects. For instance, Aggarwal et al. (2008) reported anti-inflammatory activity in pyrazolines with chloro-substituents, while Zhu et al. (2012) found reduced efficacy in methyl-substituted analogs due to steric hindrance at the active site . Meta-analyses should normalize data using standardized assays (e.g., COX-2 inhibition ratios) and quantify substituent electronic parameters (Hammett constants) to establish structure-activity relationships (SAR) .
Q. What experimental strategies mitigate byproduct formation during diazenyl coupling reactions?
Methodological Answer: Byproducts like hydrazine oligomers or uncyclized intermediates can be minimized via:
- Temperature control: Reactions at 50–60°C reduce thermal decomposition .
- Catalytic additives: Cu(I) catalysts (e.g., CuSO/sodium ascorbate) improve regioselectivity in azide-alkyne cycloadditions, as shown in triazole-pyrazole hybrid syntheses .
- Purification: Column chromatography with gradients of ethyl acetate/hexane isolates target compounds, as demonstrated in Gräßle et al. (2024) with >60% yields .
Data Contradiction Analysis
Q. Why do environmental fate studies report conflicting persistence values for pyrazolone derivatives?
Methodological Answer: Variability arises from differences in experimental conditions (pH, light exposure). For example, Project INCHEMBIOL (2008) found that 3-methylpyrazolones degrade faster under UV light (t = 12 h) versus dark conditions (t = 72 h) due to photoinduced ring-opening . Standardized OECD 301B biodegradability tests and HPLC-MS quantification of degradation products are recommended for reproducibility .
Experimental Design Recommendations
Q. How should researchers design multi-step syntheses to incorporate diazenyl groups without compromising stability?
Methodological Answer:
- Stepwise protection: Temporarily protect reactive sites (e.g., hydroxyl groups via silylation) before diazenylation .
- Low-temperature diazo coupling: Use ice baths (0–5°C) to prevent diazonium salt decomposition, as in the synthesis of 4-chloro-2-(1H-pyrazol-3-yl)phenol derivatives .
- In situ monitoring: Employ TLC or inline IR to detect intermediate formation and adjust reaction times accordingly .
Analytical Methodologies
Q. Which advanced chromatographic techniques enhance purity assessment of pyrazolone analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
